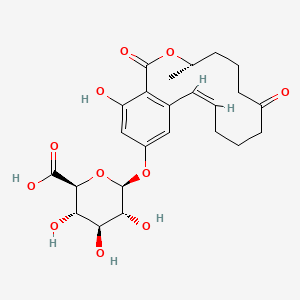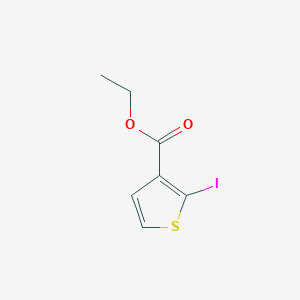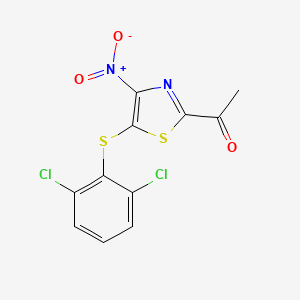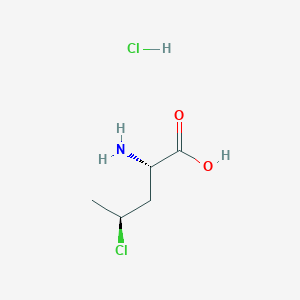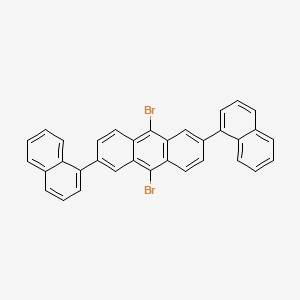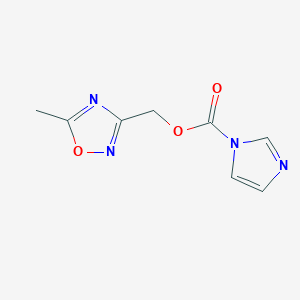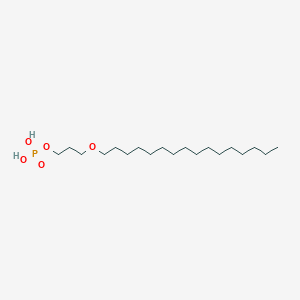
3-(Hexadecyloxy)propyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hexadecyloxy)propyl dihydrogen phosphate is a chemical compound with the molecular formula C19H41O5P. It is known for its unique structure, which includes a hexadecyloxy group attached to a propyl dihydrogen phosphate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecyloxy)propyl dihydrogen phosphate typically involves the reaction of hexadecanol with phosphorus oxychloride, followed by the addition of propylene glycol. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hexadecyloxy)propyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into different phosphoric acid derivatives.
Substitution: It can participate in substitution reactions where the hexadecyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized phosphates .
Applications De Recherche Scientifique
3-(Hexadecyloxy)propyl dihydrogen phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential role in biological membranes and as a model compound for phospholipids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the formulation of surfactants and emulsifiers in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(Hexadecyloxy)propyl dihydrogen phosphate involves its interaction with biological membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, it may act as a substrate or inhibitor for specific enzymes involved in phospholipid metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis(hexadecyloxy)propyl dihydrogen phosphate: This compound has a similar structure but with two hexadecyloxy groups attached to the propyl backbone.
3-(Hexadecyloxy)-2-hydroxypropyl dihydrogen phosphate: This variant includes a hydroxyl group, which can alter its chemical properties and reactivity.
Uniqueness
3-(Hexadecyloxy)propyl dihydrogen phosphate is unique due to its specific structure, which provides distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C19H41O5P |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
3-hexadecoxypropyl dihydrogen phosphate |
InChI |
InChI=1S/C19H41O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-23-18-16-19-24-25(20,21)22/h2-19H2,1H3,(H2,20,21,22) |
Clé InChI |
HPWNDVYSSQLSNK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOCCCOP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


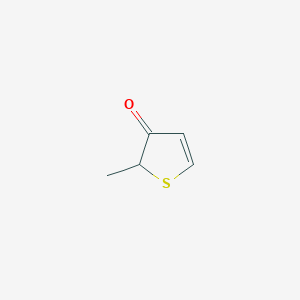
![2-Ethylthiazolo[5,4-c]pyridine](/img/structure/B13124689.png)

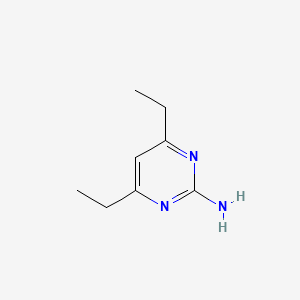
![Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate](/img/structure/B13124705.png)
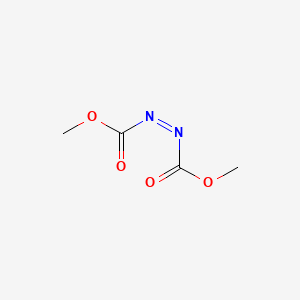
![Ethyl3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13124731.png)
